molecular formula C13H21BN2O3 B15090310 3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine

3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine

Cat. No.: B15090310
M. Wt: 264.13 g/mol
InChI Key: AAWDSNITBTZGSH-UHFFFAOYSA-N
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Description

3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine typically involves the following steps:

    Borylation Reaction: The starting material, 3-ethoxy-2-aminopyridine, undergoes a borylation reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Borylation: Utilizing continuous flow reactors to scale up the borylation reaction, ensuring consistent quality and yield.

    Automated Purification: Employing automated chromatography systems to streamline the purification process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid, which can further participate in various organic transformations.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used catalysts include palladium acetate and tetrakis(triphenylphosphine)palladium(0).

    Bases: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the coupling reactions.

    Solvents: Typical solvents include tetrahydrofuran (THF), toluene, and dimethylformamide (DMF).

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

    Boronic Acids: Formed through oxidation reactions.

Scientific Research Applications

3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates, which then couple with aryl or vinyl halides to form new carbon-carbon bonds. This process is facilitated by the presence of a base, which deprotonates the boronic ester, making it more nucleophilic.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but with a methoxy group instead of an ethoxy group.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    2-Aminopyridine-5-boronic acid pinacol ester: Contains an amino group, which can participate in different types of reactions compared to the ethoxy group.

Uniqueness

3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine is unique due to its combination of an ethoxy group and a boronic ester group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.

Properties

Molecular Formula

C13H21BN2O3

Molecular Weight

264.13 g/mol

IUPAC Name

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C13H21BN2O3/c1-6-17-10-7-9(8-16-11(10)15)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3,(H2,15,16)

InChI Key

AAWDSNITBTZGSH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)OCC

Origin of Product

United States

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